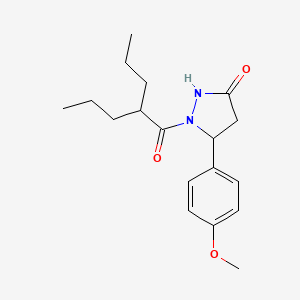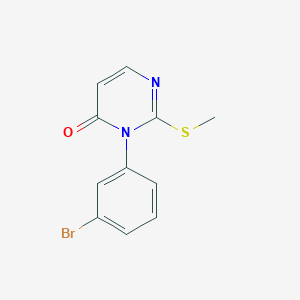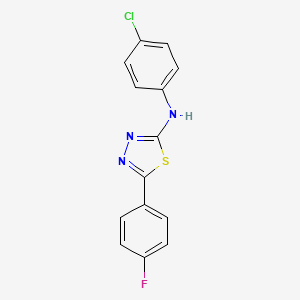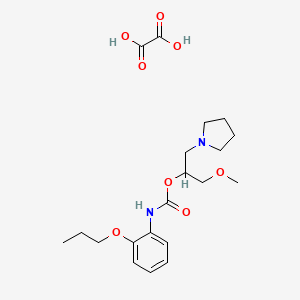![molecular formula C16H9ClF3NO B12915628 3-[4-Chlorobenzal]-6-trifluoromethyloxindole CAS No. 35315-58-3](/img/structure/B12915628.png)
3-[4-Chlorobenzal]-6-trifluoromethyloxindole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[4-Chlorobenzal]-6-trifluoromethyloxindole is a chemical compound known for its unique structure and properties It is characterized by the presence of a chlorobenzal group and a trifluoromethyl group attached to an oxindole core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-Chlorobenzal]-6-trifluoromethyloxindole typically involves the condensation of 4-chlorobenzaldehyde with 6-trifluoromethyloxindole under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete condensation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields. Additionally, the use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds.
Analyse Des Réactions Chimiques
Types of Reactions
3-[4-Chlorobenzal]-6-trifluoromethyloxindole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorobenzal group can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzaldehyde derivatives.
Applications De Recherche Scientifique
3-[4-Chlorobenzal]-6-trifluoromethyloxindole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 3-[4-Chlorobenzal]-6-trifluoromethyloxindole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Chlorobenzal-azino-isonitrosoacetophenone
- 4-Methylbenzal-azino-isonitrosoacetophenone
- Vinyl chloride and similar compounds
Uniqueness
3-[4-Chlorobenzal]-6-trifluoromethyloxindole stands out due to its unique combination of a chlorobenzal group and a trifluoromethyl group attached to an oxindole core. This structural arrangement imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
35315-58-3 |
|---|---|
Formule moléculaire |
C16H9ClF3NO |
Poids moléculaire |
323.69 g/mol |
Nom IUPAC |
(3Z)-3-[(4-chlorophenyl)methylidene]-6-(trifluoromethyl)-1H-indol-2-one |
InChI |
InChI=1S/C16H9ClF3NO/c17-11-4-1-9(2-5-11)7-13-12-6-3-10(16(18,19)20)8-14(12)21-15(13)22/h1-8H,(H,21,22)/b13-7- |
Clé InChI |
OAINKVACUVCBGC-QPEQYQDCSA-N |
SMILES isomérique |
C1=CC(=CC=C1/C=C\2/C3=C(C=C(C=C3)C(F)(F)F)NC2=O)Cl |
SMILES canonique |
C1=CC(=CC=C1C=C2C3=C(C=C(C=C3)C(F)(F)F)NC2=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 5-{[(3-chlorophenyl)sulfanyl]methyl}-1,2-oxazole-3-carboxylate](/img/structure/B12915552.png)
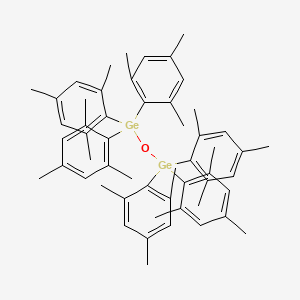
![N-[9-[(2R,3R,4R,5R)-3-(1-ethoxyethoxy)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12915568.png)
![3-Isoxazolecarboxamide, N-hydroxy-5-[[(3-methoxyphenyl)thio]methyl]-](/img/structure/B12915574.png)
